CGI-1746

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem Entry: A search for the compound on PubChem, a public database of chemicals maintained by the National Institutes of Health, reveals no specific research applications associated with this molecule [].

- Limited Commercial Availability: While some commercial suppliers offer this compound, it is primarily marketed as a reference standard for research purposes, suggesting a lack of established applications [].

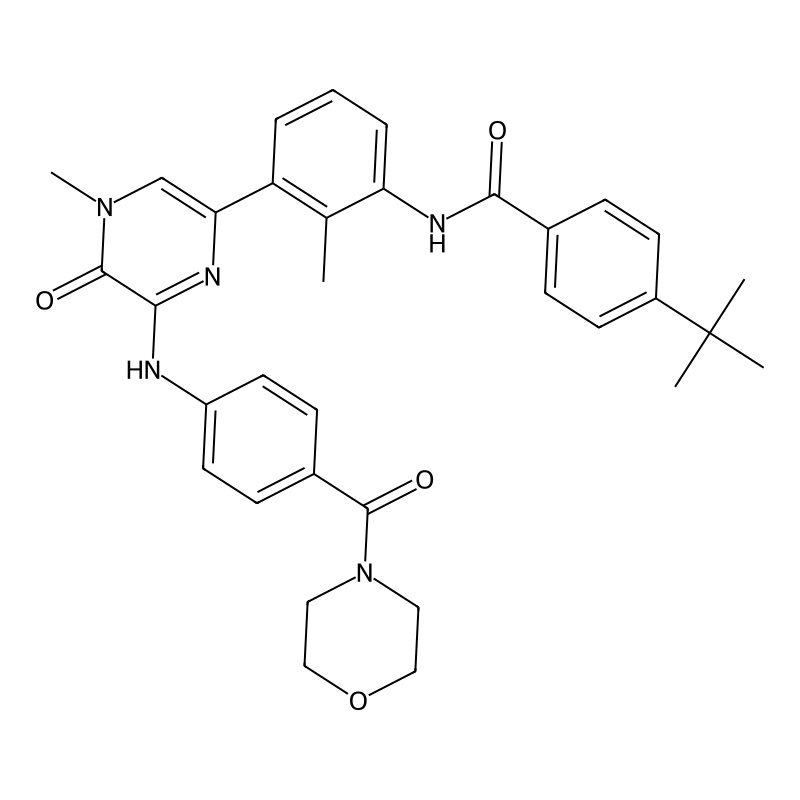

CGI-1746 is a potent and highly selective inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling and various immune responses. This compound is characterized by its imidazo[1,2-a]pyrazine scaffold, which allows for specific interactions with the ATP-binding site of Bruton's tyrosine kinase. The unique binding mechanism of CGI-1746 induces significant conformational changes in the kinase, particularly affecting the positioning of key residues such as Tyr551, leading to enhanced selectivity against other kinases .

CGI-1746 primarily functions through competitive inhibition of Bruton's tyrosine kinase by binding to its ATP site. The compound's structure allows it to form hydrogen bonds with hinge residues and interact with various loops within the kinase domain. Notably, CGI-1746 has demonstrated negligible off-target activity against a wide range of other kinases and non-kinase targets, underscoring its specificity .

Research indicates that CGI-1746 exhibits multiple biological activities beyond its role as a Bruton's tyrosine kinase inhibitor. It has been shown to modulate ferroptosis, an iron-dependent form of cell death, through interactions with sigma-1 receptors located at mitochondria-associated membranes. This modulation is significant in protecting cells from oxidative stress and has implications in conditions like acute kidney injury . Furthermore, CGI-1746 has been linked to the inhibition of platelet activation and function, particularly in pathways mediated by collagen but not by thrombin .

The synthesis of CGI-1746 involves several steps centered around the imidazo[1,2-a]pyrazine scaffold. Initial efforts focused on generating a library of compounds that could effectively bind to the ATP site of Bruton's tyrosine kinase. The synthetic pathway typically includes:

- Formation of the imidazo[1,2-a]pyrazine core.

- Introduction of functional groups that enhance binding affinity and selectivity.

- Optimization through iterative screening against target kinases to refine potency and selectivity profiles.

Specific details on the synthesis process may vary based on proprietary methods employed by different research groups or pharmaceutical companies .

CGI-1746 is primarily applied in research settings focused on immune modulation and cancer therapeutics. Its ability to selectively inhibit Bruton's tyrosine kinase makes it a candidate for treating B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Additionally, its role in inhibiting ferroptosis opens avenues for applications in neurodegenerative diseases and acute kidney injury management .

Interaction studies have highlighted CGI-1746's unique binding profile with Bruton's tyrosine kinase. Structural analyses reveal that CGI-1746 binds in an extended conformation, occupying a novel pocket termed the 'H3' pocket within the kinase domain. This interaction not only stabilizes an inactive conformation of the kinase but also prevents phosphorylation events critical for its activation . Furthermore, studies indicate that CGI-1746 affects calcium signaling and mitochondrial function through its action on sigma-1 receptors, implicating broader cellular effects beyond direct kinase inhibition .

CGI-1746 shares structural similarities with several other small molecules targeting Bruton's tyrosine kinase or related pathways. Below are some notable compounds:

| Compound Name | Mechanism of Action | Selectivity Profile |

|---|---|---|

| Ibrutinib | Bruton's tyrosine kinase inhibitor | Broadly selective but less specific than CGI-1746 |

| Acalabrutinib | Bruton's tyrosine kinase inhibitor | More selective than Ibrutinib but still less than CGI-1746 |

| Zanubrutinib | Bruton's tyrosine kinase inhibitor | Similar selectivity profile as Acalabrutinib |

| Pirtobrutinib | Bruton's tyrosine kinase inhibitor | Designed for patients resistant to other inhibitors |

CGI-1746 stands out due to its exceptional selectivity for Bruton's tyrosine kinase, demonstrating over 980 times lower IC50 values compared to other kinases tested, making it a unique candidate for therapeutic applications aimed at minimizing off-target effects .

CGI-1746 functions as an allosteric inhibitor of Bruton's Tyrosine Kinase through a distinctive binding mechanism that differs fundamentally from traditional adenosine triphosphate-competitive inhibitors [1] [2]. The compound exhibits a novel binding mode that simultaneously occupies the adenosine triphosphate binding site and extends into a previously unexploited allosteric pocket, termed the H3 pocket, located approximately 15 Å from the hinge region [3].

The allosteric nature of CGI-1746 inhibition is evidenced by its ability to induce long-range conformational changes throughout the kinase domain. Nuclear magnetic resonance spectroscopy studies reveal that CGI-1746 binding causes significant upfield shifts in the tryptophan 395 indole NH resonance, indicating stabilization of the inactive kinase conformation [4] [5]. This allosteric effect extends beyond the immediate binding site, influencing the overall protein dynamics and regulatory domain interactions.

Crystal structure analysis demonstrates that CGI-1746 binds to Bruton's Tyrosine Kinase in an extended conformation, creating a large, narrow binding pocket that accommodates the inhibitor's distinctive molecular architecture [6]. The compound forms critical hydrogen bonding interactions with the kinase hinge region while its tert-butylphenyl moiety occupies the H3 pocket, a binding site that is unique to Bruton's Tyrosine Kinase among Tec family kinases [7] [8].

| Property | Value |

|---|---|

| Molecular Weight | 579.7 g/mol |

| Chemical Formula | C34H37N5O4 |

| CAS Number | 910232-84-7 |

| BTK IC50 (nM) | 1.9 |

| BTK Kd (nM) | 1.5 (inactive form), 94.1 (active form) |

| Selectivity over Tec family | ~1,000-fold |

| Selectivity over Src family | ~1,000-fold |

Conformational Stabilization of Non-Phosphorylated Bruton's Tyrosine Kinase

CGI-1746 demonstrates remarkable specificity for the inactive, non-phosphorylated conformation of Bruton's Tyrosine Kinase, exhibiting a 32-fold greater affinity for the inactive form compared to the active, phosphorylated enzyme [9] [2]. This preferential binding to the inactive conformation represents a paradigm shift in kinase inhibitor design, moving away from targeting the highly conserved active site architecture toward exploiting conformational diversity in inactive states.

The conformational stabilization mechanism involves multiple structural elements that work in concert to lock Bruton's Tyrosine Kinase in its inactive state. CGI-1746 binding induces the αC-helix to adopt the "αC-out" position, characteristic of inactive kinases, while simultaneously preventing the formation of the critical lysine 430-glutamate 445 salt bridge required for catalytic activity [4] [10]. This conformational constraint effectively blocks the transition to the active state, even in the presence of activating signals.

Hydrogen-deuterium exchange mass spectrometry studies reveal that CGI-1746 binding leads to pronounced protection from exchange in the kinase domain, particularly in regions surrounding the active site, including the activation loop, αF and αG helices [3]. This protection pattern indicates that the inhibitor stabilizes a compact, inactive conformation that is resistant to conformational fluctuations typically observed in the active enzyme.

| Mechanism | Effect/Description |

|---|---|

| Binding conformation | Stabilizes inactive BTK conformation |

| αC-helix position | αC-out (inactive position) |

| Y551 sequestration | Y551 buried/inaccessible for phosphorylation |

| W395 conformational state | Upfield shift indicating inactive state |

| ATP binding pocket occupancy | Competitive with ATP |

| H3 pocket binding | Binds to novel allosteric H3 pocket |

| Activation loop accessibility | Collapsed into kinase active site |

The molecular basis for this conformational preference lies in the unique ability of Bruton's Tyrosine Kinase to adopt a modified inactive conformation that accommodates the extended binding mode of CGI-1746. In this conformation, the regulatory tyrosine 551 residue is rotated and buried within the kinase domain, creating the H3 binding pocket while simultaneously sequestering this critical phosphorylation site from upstream kinases [7] [11].

Dual Inhibition of Autophosphorylation and Transphosphorylation

CGI-1746 exhibits a sophisticated dual inhibition mechanism that simultaneously blocks both autophosphorylation and transphosphorylation events essential for Bruton's Tyrosine Kinase activation [1] [12] [13]. This comprehensive inhibition strategy ensures complete suppression of kinase activity through multiple complementary mechanisms.

The autophosphorylation inhibition occurs through direct occupation of the adenosine triphosphate binding site, preventing the kinase from phosphorylating its own tyrosine 223 residue in the Src homology 3 domain [14] [15]. This autophosphorylation event is critical for full kinase activation and downstream signaling, as it creates a docking site for substrate proteins and regulatory factors.

Transphosphorylation inhibition is achieved through a more sophisticated mechanism involving sequestration of tyrosine 551 in the activation loop. CGI-1746 binding induces a conformational change that buries tyrosine 551 within the kinase domain, rendering it inaccessible to upstream kinases such as Src family members that normally phosphorylate this residue [11] [3]. This sequestration mechanism is particularly important because tyrosine 551 phosphorylation by upstream kinases is essential for full Bruton's Tyrosine Kinase activation and catalytic competence.

| Phosphorylation Type | Inhibition Mechanism | IC50 (nM) |

|---|---|---|

| Autophosphorylation (Y223) | Direct active site blockade | 1.9 |

| Transphosphorylation (Y551) | Y551 sequestration prevents upstream kinase access | Complete blockade at low concentrations |

| Downstream PLCγ2 (Y753) | Blocked via BTK inactivation | Potent inhibition |

| Downstream PLCγ2 (Y1217) | Blocked via BTK inactivation | Potent inhibition |

The dual inhibition mechanism extends to downstream substrates, with CGI-1746 potently blocking phosphorylation of phospholipase C gamma 2 at both tyrosine 753 and tyrosine 1217 residues [16] [14]. These phosphorylation events are critical for phospholipase C gamma 2 activation and subsequent calcium mobilization in B cell receptor signaling pathways.

Selectivity Profiling Across Tec Kinase Family Members

CGI-1746 demonstrates exceptional selectivity for Bruton's Tyrosine Kinase over other Tec family kinases, achieving approximately 1,000-fold selectivity over Tec, ITK, BMX, and related family members [16] [17] [18]. This remarkable selectivity profile represents a significant advancement in kinase inhibitor design, addressing the challenge of achieving specificity within closely related kinase families.

The molecular basis for this selectivity lies in the unique conformational flexibility of Bruton's Tyrosine Kinase compared to other Tec family members. While CGI-1746 can induce the formation of the H3 binding pocket in Bruton's Tyrosine Kinase through conformational rearrangement of tyrosine 551, other Tec family kinases cannot adopt this specific inactive conformation due to sequence and structural differences in their activation loops and regulatory regions [8] [3].

Comprehensive kinome profiling reveals that CGI-1746 displays no significant binding affinity for 385 other kinases tested, demonstrating unprecedented specificity within the broader kinase family [18]. This selectivity extends beyond the Tec family to include other therapeutically relevant kinases such as Src family kinases, Syk, JAK3, and EGFR, all of which show minimal inhibition even at high concentrations.

| Kinase/Family | IC50 or Selectivity | Binding Mechanism |

|---|---|---|

| BTK | 1.9 nM | Allosteric H3 pocket + ATP site |

| Tec | >1000-fold selective | Cannot adopt BTK-like inactive conformation |

| ITK | >1000-fold selective | Cannot adopt BTK-like inactive conformation |

| BMX | >1000-fold selective | Cannot adopt BTK-like inactive conformation |

| Src | >1000-fold selective | Cannot adopt BTK-like inactive conformation |

| Syk | No significant inhibition | Different active site architecture |

| JAK3 | No significant inhibition | Different active site architecture |

| EGFR | No significant inhibition | Different active site architecture |

The selectivity mechanism is further enhanced by the specific hydrogen bonding pattern and shape complementarity required for H3 pocket occupation. The tert-butylphenyl group of CGI-1746 makes critical hydrophobic contacts within the H3 pocket that are only possible in the unique Bruton's Tyrosine Kinase inactive conformation [7] [8]. Other kinases lack the appropriate residue positioning and pocket geometry to accommodate this binding mode, contributing to the exceptional selectivity profile.